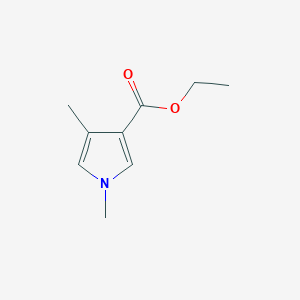
Tert-butyl 2-(methylsulfonyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(methylsulfonyl)propanoate: is an organic compound with the molecular formula C8H16O4S and a molecular weight of 208.28 g/mol . This compound is characterized by the presence of a tert-butyl ester group and a methylsulfonyl group attached to a propanoate backbone. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(methylsulfonyl)propanoate typically involves the esterification of 2-(methylsulfonyl)propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 2-(methylsulfonyl)propanoate undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Tert-butyl 2-(methylsulfonyl)propanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various catalytic reactions .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a substrate in biochemical assays .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science .
Mécanisme D'action
The mechanism of action of tert-butyl 2-(methylsulfonyl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical reactions. The methylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound in different chemical environments .
Comparaison Avec Des Composés Similaires
- Methyl 2-(methylsulfonyl)propanoate
- Ethyl 2-(methylsulfonyl)propanoate
- Isopropyl 2-(methylsulfonyl)propanoate
Comparison: Tert-butyl 2-(methylsulfonyl)propanoate is unique due to its tert-butyl ester group, which provides steric hindrance and influences the compound’s reactivity and stability. Compared to its methyl, ethyl, and isopropyl analogs, the tert-butyl derivative exhibits different physical and chemical properties, making it suitable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
73017-83-1 |
|---|---|
Formule moléculaire |
C8H16O4S |
Poids moléculaire |
208.28 g/mol |
Nom IUPAC |
tert-butyl 2-methylsulfonylpropanoate |
InChI |
InChI=1S/C8H16O4S/c1-6(13(5,10)11)7(9)12-8(2,3)4/h6H,1-5H3 |
Clé InChI |
ZEEXEMXSXFNLLA-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OC(C)(C)C)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 5-methoxy-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B13987833.png)
![4-(4-Bromophenyl)-1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13987841.png)








